molecular formula C20H25N3O4S B2968800 4-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 899979-61-4

4-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No. B2968800
CAS RN: 899979-61-4
M. Wt: 403.5
InChI Key: MBCGJVMPZADYJS-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is also known as N-(2-(4-(methoxyphenylcarbamoyl)ethyl)-4-(phenylpiperazin-1-yl)sulfonyl)benzamide and has been shown to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Activity

Compounds with structures similar to the one you’ve mentioned have been studied for their antimicrobial properties. For example, piperazine derivatives have shown potential in inhibiting bacterial oxidoreductase enzymes, which could make them valuable as antibacterial agents .

Anti-inflammatory Properties

Derivatives of methoxyphenyl compounds have been investigated for their anti-inflammatory effects, particularly in inhibiting enzymes like iNOS and COX-2, which are involved in inflammatory responses .

Cancer Research

Some methoxyphenyl derivatives have been explored for their therapeutic activity against cancer by targeting specific pathways such as STAT3 transcription activity, which plays a role in cell growth and survival .

Enzyme Inhibition

The phenylpiperazine moiety is often associated with enzyme inhibition, which can be leveraged in drug design to target specific disease-causing enzymes or pathways .

Molecular Docking Studies

Compounds with a similar structure are used in molecular docking studies to predict how they might interact with various biological targets, which is crucial in drug discovery and development .

Synthesis of Novel Compounds

The benzamide group, when combined with other functional groups like methoxy and phenylpiperazine, can be used to synthesize novel compounds with potential pharmacological activities .

Springer - Antimicrobial activity of piperazine derivatives Nature - Anti-inflammatory properties of methoxyphenyl derivatives Springer - Molecular docking studies MDPI - Synthesis of novel compounds

properties

IUPAC Name

4-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-27-19-9-7-17(8-10-19)20(24)21-11-16-28(25,26)23-14-12-22(13-15-23)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCGJVMPZADYJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

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